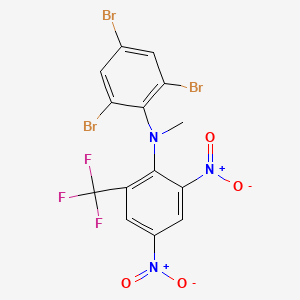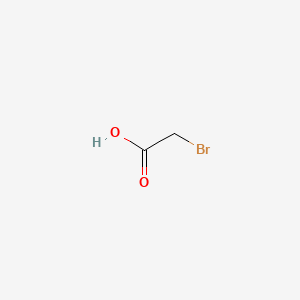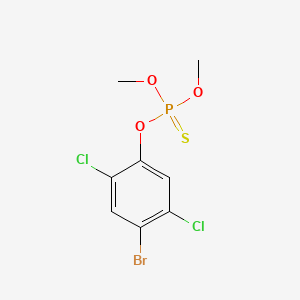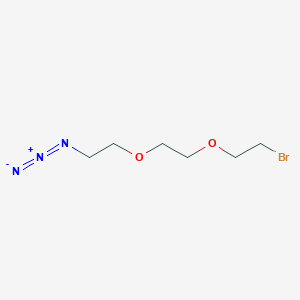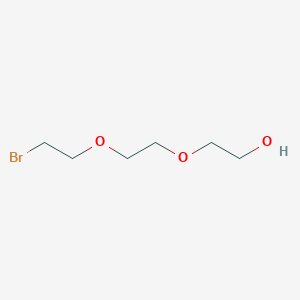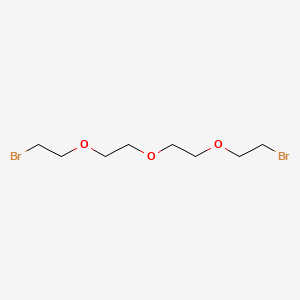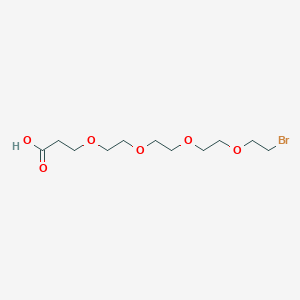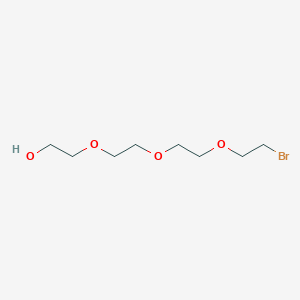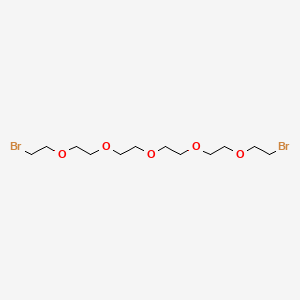
Bryonolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bryononic acid is a new cucurbitane-type triterpenoids from Bryonia aspera. Protect Against N-methyl-d-Aspartate-Induced Neurotoxicity in PC12 Cells. Bryonolic acid transcriptional control of anti-inflammatory and antioxidant genes in macrophages in vitro and in vivo.
Aplicaciones Científicas De Investigación
Biosynthesis and Production
- Bryonolic acid is a pentacyclic triterpene primarily found in cucurbitaceous plants. Studies have shown its presence in various species and its biosynthesis in the roots of mature plants or radicles of seedlings (Cho et al., 1992).
- Cell cultures of cucurbitaceous plants, such as Trichosanthes cucumerina L., are effective in producing substantial amounts of bryonolic acid, which has significant biological activities (Lertphadungkit et al., 2020).
- The biosynthesis of bryonolic acid in watermelon cell cultures has been studied, revealing its formation from 2,3-oxidosqualene via isomultiflorenol and subsequent oxidations (Cho et al., 1993).
Anticancer Properties
- Bryonolic acid exhibits potential anticancer properties by inhibiting acyl-coA: cholesterol acyl transferase (ACAT) activity in rat liver microsomes and cancer cells, thereby affecting clonogenicity and invasiveness of several cancer cell lines (Khallouki et al., 2018).
Anti-Inflammatory and Antioxidant Activities
- Bryonolic acid reduces inflammatory mediators and induces the antioxidant protein heme oxygenase-1 (HO-1) in vitro and in vivo in an Nrf2-dependent manner (Gatbonton-Schwager et al., 2012).
Anti-Allergic Effects
- The anti-allergic activity of bryonolic acid has been demonstrated in various types of allergies in mice. Its efficacy can be enhanced by preparing synthetic derivatives (Tabata et al., 1993).
Comprehensive Review
- A review on bryonolic acid underscores its phytochemistry and biological activities, highlighting its potential in drug development due to its diverse biological properties, including anti-cancer, anti-inflammatory, and anti-allergic effects (Visansirikul & Lertphadungkit, 2020).
Propiedades
Número CAS |
24480-44-2 |
|---|---|
Nombre del producto |
Bryonolic acid |
Fórmula molecular |
C30H48O3 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27+,28+,29+,30-/m0/s1 |
Clave InChI |
BHVJSLPLFOAMEV-FPLINDMSSA-N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
SMILES canónico |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3beta-hydroxy-D-C-friedoolean-8-en-29-oic acid bryonolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
